molecular formula C6H4F3NO B6159359 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 2228144-67-8

3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No.: B6159359
CAS No.: 2228144-67-8
M. Wt: 163.1
InChI Key:
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Description

3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H4F3NO. This compound is known for its unique properties and significant importance in various scientific and industrial fields.

Preparation Methods

The synthesis of 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves several steps. One common synthetic route includes the reaction of cyclobutanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a cyano group. The reaction conditions typically involve low temperatures and the use of solvents such as tetrahydrofuran. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a cyano group.

    3-oxo-1-(difluoromethyl)cyclobutane-1-carbonitrile: Similar but with a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

CAS No.

2228144-67-8

Molecular Formula

C6H4F3NO

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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